molecular formula C15H15N3O2S2 B5876860 5-ethyl-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide

5-ethyl-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B5876860
M. Wt: 333.4 g/mol
InChI Key: FGHWLIRNRXUXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran-carboxamide derivative featuring a 1,3,4-thiadiazole moiety substituted with a methylsulfanyl group. The benzofuran core is substituted with ethyl and methyl groups at positions 5 and 3, respectively. Its molecular architecture combines aromaticity (benzofuran), heterocyclic diversity (thiadiazole), and sulfur-based functional groups (methylsulfanyl), which are associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties .

Properties

IUPAC Name

5-ethyl-3-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-4-9-5-6-11-10(7-9)8(2)12(20-11)13(19)16-14-17-18-15(21-3)22-14/h5-7H,4H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHWLIRNRXUXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NN=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

5-ethyl-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations
  • N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (JMJ) Structure: Differs in the aromatic core (furan vs. benzofuran) and lacks the ethyl and methyl substituents. Lower molecular weight (C₈H₇N₃O₂S₂ vs. C₁₄H₁₅N₃O₂S₂) may influence solubility and bioavailability .
  • 3-Methyl-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide Structure: Features a 4-methylbenzylsulfanyl substituent instead of methylsulfanyl.

Key Observations :

  • Higher yields (e.g., 85% for 5m ) are often achieved with bulkier substituents (e.g., benzylthio), suggesting steric or electronic stabilization during synthesis.
  • Melting points for thiadiazole derivatives range widely (135–170°C), influenced by intermolecular interactions (e.g., hydrogen bonding, π-stacking).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.